molecular formula C24H28N2O3 B11141759 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11141759
M. Wt: 392.5 g/mol
InChI Key: MBHHSSLYHYZGOE-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide is a structurally complex acetamide derivative characterized by two key moieties:

  • Tetrahydro-2H-pyran core: A six-membered oxygen-containing ring substituted with a 4-methoxyphenyl group at the 4-position and a methyl group bridging to the acetamide functionality.
  • Indole-acetamide unit: A 4-methylindole group linked via an acetamide spacer.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C24H28N2O3/c1-18-4-3-5-22-21(18)10-13-26(22)16-23(27)25-17-24(11-14-29-15-12-24)19-6-8-20(28-2)9-7-19/h3-10,13H,11-12,14-17H2,1-2H3,(H,25,27)

InChI Key

MBHHSSLYHYZGOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers explore its interactions with biological systems.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: Its unique properties may have industrial applications.

Mechanism of Action

The precise mechanism remains an active area of research. it likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acetamide Derivatives

The compound shares structural motifs with several analogues reported in the literature:

A. Thiazole-Piperazine-Acetamide Derivatives ()

Compounds such as 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) and 18 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) exhibit:

  • Substituent-driven variations : The 4-methoxyphenyl group enhances polarity and hydrogen-bonding capacity compared to chloro or fluoro substituents (e.g., compounds 14 and 15 ) .
  • Physical properties : Melting points range from 269°C to 303°C, with higher values observed in symmetrically substituted derivatives (e.g., 18 at 302–303°C) due to crystallinity .
B. Pyrimidoindole-Thioacetamide Derivatives ()

N-(4-Methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide incorporates a pyrimidoindole core instead of tetrahydro-2H-pyran. The sulfur atom in the thioacetamide linker may alter electronic properties and bioavailability compared to oxygen-based acetamides .

C. Tetrahydro-2H-Pyran-Containing Analogues ()
  • : 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide highlights the versatility of the tetrahydro-2H-pyran scaffold in multi-heterocyclic systems .

Comparative Data Table

Compound Name/ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~450 (estimated) N/A Tetrahydro-2H-pyran, 4-methylindole -
13 () 422.54 289–290 Thiazole, p-tolyl, 4-methoxyphenyl
18 () 438.54 302–303 Thiazole, dual 4-methoxyphenyl
VIf () ~410 (estimated) 187–189 Flavone, 4-methoxyphenyl
Compound 441.52 N/A Piperazine, 4-methoxyphenyl

Key Structural and Functional Differences

The indole moiety in the target compound is electron-rich, enabling π-π stacking, whereas thiazole derivatives () exhibit sulfur-based polar interactions .

Substituent Effects: Methoxyphenyl groups enhance solubility and metabolic stability compared to halogens (e.g., 14 with 4-chlorophenyl in ) .

Synthetic Accessibility :

  • Yields for similar acetamide derivatives range from 50% () to 86% (), suggesting that the target compound’s synthesis may require optimized coupling conditions for the tetrahydro-2H-pyran-indole assembly .

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide is a complex organic compound notable for its unique structural features, including an indole nucleus and a tetrahydropyran ring. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula: C₁₈H₁₉N₃O₂
  • Molecular Weight: 305.36 g/mol

The structure includes:

  • An indole moiety , which is often associated with various biological activities.
  • A tetrahydropyran ring , contributing to the compound's stability and potential pharmacological properties.

Research indicates that the compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains. The presence of the indole structure is particularly significant as it is linked to antimicrobial properties.
  • Antiviral Properties: Indole derivatives have been explored for their antiviral capabilities, particularly against viruses like hepatitis C and influenza. The specific interactions of this compound with viral proteins remain to be fully elucidated but are promising based on related compounds.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study highlighted that indole derivatives possess broad-spectrum antimicrobial activity. The structural characteristics of this compound suggest similar potential, warranting further investigation into its efficacy against resistant bacterial strains.
  • Antiviral Research:
    • Preliminary studies on related compounds indicate that they can inhibit viral replication in vitro. For instance, compounds with indole structures have demonstrated significant activity against HCV and influenza viruses, with IC50 values often in the low micromolar range.
  • Cytotoxicity Assessments:
    • In vitro cytotoxicity assays are critical for evaluating the safety profile of new compounds. Initial findings suggest that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in antiviral therapies.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundIndole nucleus, tetrahydropyran ringAntimicrobial, antiviral
2-(1H-indol-3-yl)acetylglycineIndole nucleusAntimicrobial
3-AcetylindoleSimilar indole coreAntiviral

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